1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields. This compound features a pyrrolidinone ring substituted with a 3-bromo-4-fluorophenyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-fluoroaniline with succinic anhydride in the presence of a suitable catalyst to form the intermediate product, which is then cyclized to yield the desired pyrrolidinone. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
- 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-fluorophenyl)methylpyrrolidin-2-one
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of bromine and fluorine atoms in this compound contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWYSHBBTDYIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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